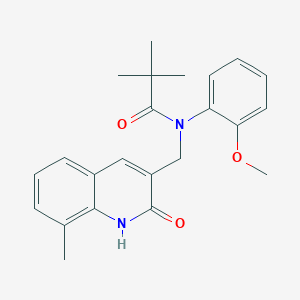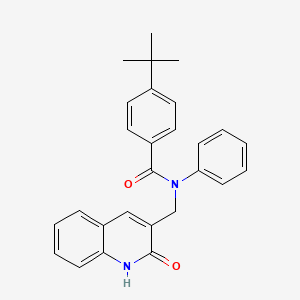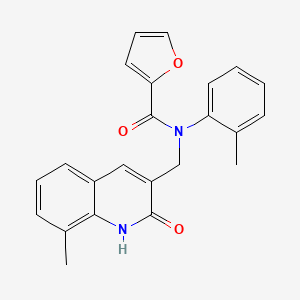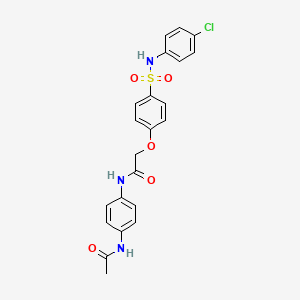
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide, also known as AC-265347, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2006 and has since been the subject of extensive scientific research.
Wirkmechanismus
The exact mechanism of action of N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. Specifically, N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has been shown to inhibit the activity of the enzyme IKKβ, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of the enzyme Aurora-A, which is involved in cell division and is overexpressed in many types of cancer.
Biochemical and Physiological Effects
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has been shown to have anti-inflammatory and anti-cancer effects in vitro, but its effects in vivo are not yet fully understood. It has been shown to reduce inflammation in animal models of rheumatoid arthritis, but its effects on cancer growth in vivo have not yet been studied.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes. However, it also has limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide. One area of research could be to investigate its potential as a treatment for other inflammatory diseases, such as inflammatory bowel disease. Another area of research could be to investigate its potential as a treatment for other types of cancer, such as breast cancer. Additionally, further studies are needed to fully understand its mechanism of action and its effects in vivo.
Synthesemethoden
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide is synthesized through a multi-step process involving the reaction of various intermediates. The synthesis starts with the reaction of 4-acetamidophenol with 4-chlorobenzenesulfonyl chloride to form 4-(N-(4-chlorophenyl)sulfamoyl)acetanilide. This intermediate is then coupled with 4-bromophenol in the presence of a palladium catalyst to form N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been investigated as a treatment for rheumatoid arthritis. N-(4-acetamidophenyl)-2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)acetamide has also been studied for its potential as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-15(27)24-17-6-8-18(9-7-17)25-22(28)14-31-20-10-12-21(13-11-20)32(29,30)26-19-4-2-16(23)3-5-19/h2-13,26H,14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGBLWAHHRSDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)
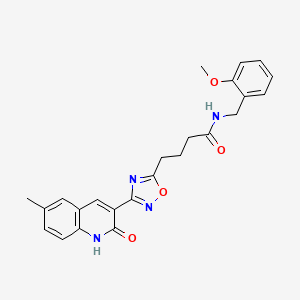
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)
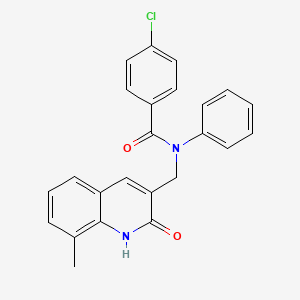
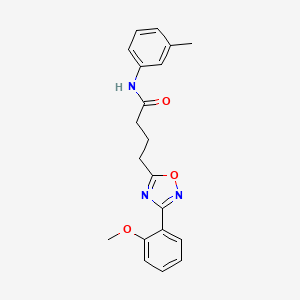
![ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B7715416.png)
![5-oxo-N-(2-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715424.png)


